XLogP3 Lipophilicity Differentiation
Lipophilicity, expressed as computed XLogP3, is a primary determinant of passive membrane permeability, metabolic clearance, and plasma protein binding. For the target compound (4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol), the measured XLogP3 is 3.0 [1]. The closest N4-alkyl analogs—5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 667413-37-8) and 5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 667413-42-5)—display XLogP3 values of 2.4 and 2.8, respectively [2][3]. The 0.6 log-unit drop from the target to the N4-methyl analog translates to a predicted ~4-fold reduction in partition coefficient, potentially altering tissue distribution and in vitro assay behavior.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | N4-Methyl analog (CAS 667413-37-8): XLogP3 = 2.4; N4-Ethyl analog (CAS 667413-42-5): XLogP3 = 2.8 |
| Quantified Difference | ΔXLogP3 = +0.6 vs. methyl analog; +0.2 vs. ethyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); all values derived from standard 2D molecular input. |
Why This Matters
A lipophilicity difference of 0.6 log units can meaningfully shift permeability and metabolic stability predictions in early-stage drug discovery, making the target compound more suitable for programs where higher logD is desirable.
- [1] PubChem CID 3865339, 4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol: XLogP3 = 3.0. View Source
- [2] PubChem CID 3735254, 5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol: XLogP3 = 2.4. View Source
- [3] PubChem CID 3687913, 5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol: XLogP3 = 2.8. View Source
